molecular formula C21H23BrN4O3 B4931305 N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide

N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide

カタログ番号: B4931305
分子量: 459.3 g/mol
InChIキー: AFLOYGXWASTBJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group and an oxamide linkage

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the bromobenzoyl piperazine: This step involves the reaction of piperazine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.

    Coupling with ethylenediamine: The bromobenzoyl piperazine is then reacted with ethylenediamine to form the intermediate compound.

    Formation of the oxamide linkage: The final step involves the reaction of the intermediate with phenyloxalyl chloride to form N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide. This reaction is typically carried out in the presence of a base and an organic solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the bromobenzoyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

科学的研究の応用

N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

作用機序

The mechanism of action of N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide involves its interaction with specific molecular targets. The bromobenzoyl group is believed to play a crucial role in binding to these targets, while the piperazine ring may modulate the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

  • N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide
  • N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide
  • N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide

Uniqueness

N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide is unique due to the presence of the bromobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile.

特性

IUPAC Name

N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O3/c22-17-8-6-16(7-9-17)21(29)26-14-12-25(13-15-26)11-10-23-19(27)20(28)24-18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLOYGXWASTBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。